molecular formula C8H6BrN B1443019 3-bromo-5-(prop-1-ynyl)pyridine CAS No. 917772-69-1

3-bromo-5-(prop-1-ynyl)pyridine

Cat. No. B1443019
Key on ui cas rn: 917772-69-1
M. Wt: 196.04 g/mol
InChI Key: NHJSCWUFKMMXII-UHFFFAOYSA-N
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Patent
US08865911B2

Procedure details

3,5-Dibromopyridine (30 g, 127 mmol), copper(I) iodide (7.24 g, 38.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (4.39 g, 3.80 mmol) were mixed in toluene (120 mL) under nitrogen atmosphere. 1-(Trimethylsilyl)-1-propyne (26.36 mL, 164.5 mmol), triethylamine (53.0 mL, 380 mmol) and tetra-n-butylammonium fluoride (12.66 mL, 12.66 mmol) were added. The mixture was heated to reflux and stirred under nitrogen overnight. Water (100 mL) was added to the reaction mixture was filtered and the phases separated. The organic phase was washed with 1 M HCl aq. (100 mL). The organic phase was concentrated and dissolved in MeOH (200 mL), filtered and concentrated. The mixture was dissolved in DCM and evaporated with silica gel to dryness, and then transferred to a silica gel column (300 g). The product was eluted with a gradient of EtOAc (0-5%) in heptane. The fractions containing the pure product was combined and evaporated to give the title compound (16.39 g, 66% yield): 1H NMR (500 MHz, CDCl3) δ ppm 2.08 (s, 3 H), 7.82 (t, 1 H), 8.52 (d, 1 H), 8.55 (d, 1 H); MS (APCI+) m/z 197.0 [M+H]|.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
7.24 g
Type
catalyst
Reaction Step One
Quantity
4.39 g
Type
catalyst
Reaction Step One
Quantity
26.36 mL
Type
reactant
Reaction Step Two
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
12.66 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.C[Si](C)(C)[C:11]#[C:12][CH3:13].C(N(CC)CC)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1(C)C=CC=CC=1.[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[Br:8][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([C:11]#[C:12][CH3:13])[CH:7]=1 |f:3.4,^1:53,55,74,93|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
copper(I) iodide
Quantity
7.24 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
4.39 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
26.36 mL
Type
reactant
Smiles
C[Si](C#CC)(C)C
Name
Quantity
53 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
12.66 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the phases separated
WASH
Type
WASH
Details
The organic phase was washed with 1 M HCl aq. (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in MeOH (200 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The mixture was dissolved in DCM
CUSTOM
Type
CUSTOM
Details
evaporated with silica gel to dryness
WASH
Type
WASH
Details
The product was eluted with a gradient of EtOAc (0-5%) in heptane
ADDITION
Type
ADDITION
Details
The fractions containing the pure product
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=NC=C(C1)C#CC
Measurements
Type Value Analysis
AMOUNT: MASS 16.39 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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